3',5'-Dichloro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
3’,5’-Dichloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound characterized by the presence of dichloro and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
One common synthetic route involves the radical trifluoromethylation of carbon-centered radical intermediates . This process is crucial for incorporating the trifluoromethoxy group, which plays a significant role in the compound’s chemical behavior.
Industrial production methods often utilize advanced catalytic processes to ensure high yield and purity. These methods may involve the use of palladium-catalyzed reactions and other metal-based catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3’,5’-Dichloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’,5’-Dichloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to various targets. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
3’,5’-Dichloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound also contains dichloro and trifluoromethyl groups but differs in its overall structure and reactivity.
3’,5’-Dichloro-3-nitro-4-(trifluoromethoxy)-[1,1’-biphenyl]: This compound has a similar biphenyl structure but includes a nitro group, which significantly alters its chemical properties and applications.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-5-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O3/c15-10-2-8(3-11(16)6-10)7-1-9(13(20)21)5-12(4-7)22-14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAJBVAHWNVCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC(F)(F)F)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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